Enhanced Muscarinic Receptor Inhibition Compared to 5β-Pregnane-3,20-dione and 5β-Androstane Derivatives
In a direct head-to-head study evaluating the inhibition of [3H]quinuclidinyl benzilate ([3H](-)QNB) binding to muscarinic receptors in rat hypothalamic membranes, 5β-pregnan-17α,21-diol-3,20-dione demonstrated an IC50 of 30 μM [1]. This activity was superior to that of the non-hydroxylated precursor 5β-pregnane-3,20-dione (IC50 = 40 μM) and the 17α-hydroxy analog 5β-pregnan-17α-ol-3,20-dione (IC50 = 24 μM), indicating that both 17α- and 21-hydroxylation contribute to enhanced potency [1]. The compound was markedly more potent than the C19 androgen metabolites 5β-androstane-3,17-dione and 5β-dihydrotestosterone, both of which exhibited IC50 values of 100 μM [1].
| Evidence Dimension | Inhibition of [3H]QNB binding to muscarinic receptors (IC50, μM) |
|---|---|
| Target Compound Data | IC50 = 30 μM |
| Comparator Or Baseline | 5β-Pregnane-3,20-dione (IC50 = 40 μM); 5β-Pregnan-17α-ol-3,20-dione (IC50 = 24 μM); 5β-Androstane-3,17-dione (IC50 = 100 μM); 5β-Dihydrotestosterone (IC50 = 100 μM) |
| Quantified Difference | 1.33-fold more potent than 5β-pregnane-3,20-dione; 3.33-fold more potent than 5β-androstane derivatives |
| Conditions | Rat hypothalamic membranes; [3H](-)QNB radioligand binding assay |
Why This Matters
This data confirms that the specific 17α,21-diol substitution pattern on the 5β-pregnane scaffold confers a significant and quantifiable advantage for muscarinic receptor interaction studies compared to precursor molecules or C19 androgens.
- [1] Klangkalya, B., Srisawat, C., & Piyachaturawat, P. (1988). Structure-activity relationships of steroid hormones on muscarinic receptor binding. Journal of Steroid Biochemistry, 29(1), 111-118. DOI: 10.1016/0022-4731(88)90384-6 View Source
